Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate typically involves the bromination of 5-methylpyridin-2-yl acetate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-bromopyridin-2-yl)acetate
- Methyl 2-(5-bromopyridin-2-yl)acetate
- Methyl 2-(4-bromopyridin-2-yl)acetate
Uniqueness
Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring.
Properties
IUPAC Name |
methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-4-7(11-9(6)10)5-8(12)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXVVNNTRMCQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805947-82-3 |
Source
|
Record name | methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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